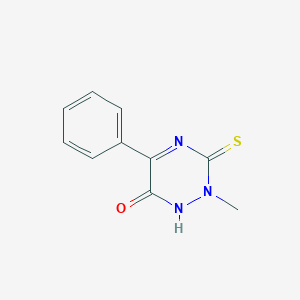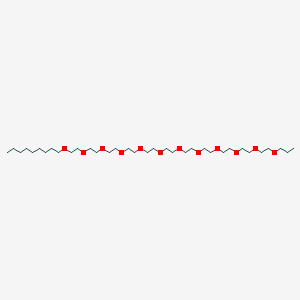
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane is a complex organic compound. The name suggests it is a long-chain molecule with multiple ether linkages. Such compounds are often used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane likely involves multiple steps, including the formation of ether linkages. Common methods for synthesizing ethers include the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.
Industrial Production Methods
In an industrial setting, the production of such a compound would require large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process might involve continuous flow reactors and the use of catalysts to speed up the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form peroxides or other oxidized products.
Reduction: Reduction reactions can break the ether linkages, forming alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce peroxides, while reduction could yield alcohols.
Aplicaciones Científicas De Investigación
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane may have applications in various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological membranes or as a component in drug delivery systems.
Medicine: Could be explored for its potential therapeutic properties or as a carrier for active pharmaceutical ingredients.
Industry: Used in the production of polymers, lubricants, or as a solvent in chemical processes.
Mecanismo De Acción
The mechanism of action of 4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane would depend on its specific application. In biological systems, it might interact with cell membranes or proteins, altering their function. In chemical reactions, it could act as a solvent or reactant, facilitating the formation of new products.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene glycol (PEG): A polymer with multiple ether linkages, used in various industrial and medical applications.
Crown ethers: Cyclic compounds with multiple ether linkages, known for their ability to complex with metal ions.
Polypropylene glycol (PPG): Similar to PEG but with propylene oxide units, used in the production of polyurethanes and as a lubricant.
Uniqueness
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane is unique due to its specific structure and length, which may impart distinct physical and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
63503-11-7 |
|---|---|
Fórmula molecular |
C34H70O12 |
Peso molecular |
670.9 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]nonane |
InChI |
InChI=1S/C34H70O12/c1-3-5-6-7-8-9-10-12-36-14-16-38-18-20-40-22-24-42-26-28-44-30-32-46-34-33-45-31-29-43-27-25-41-23-21-39-19-17-37-15-13-35-11-4-2/h3-34H2,1-2H3 |
Clave InChI |
PZYGIKGVRAOIDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


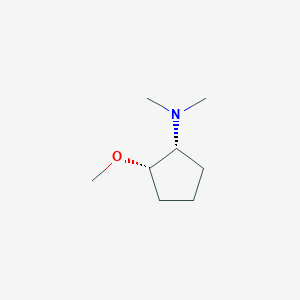

![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)
![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)
![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)



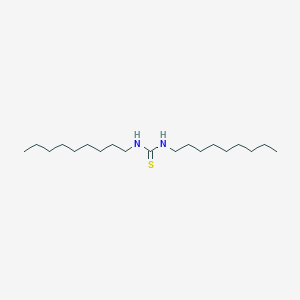
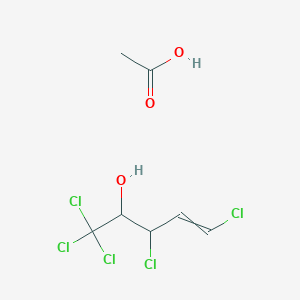
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
